
2-Amino-4-(2-aminophenyl)butyric acid
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Description
2-Amino-4-(2-aminophenyl)butyric acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Amino-4-(2-aminophenyl)butyric acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during coupling steps .
- Friedel-Crafts alkylation : Introduce the phenyl group to the butyric acid backbone under acidic conditions with catalysts like AlCl₃ .
- Deprotection and purification : Remove protecting groups using trifluoroacetic acid (TFA) or hydrogenolysis, followed by high-performance liquid chromatography (HPLC) or recrystallization for purity validation (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., calculated 223.25 g/mol) .
- Solubility and stability : Conduct pH-dependent solubility assays in aqueous buffers (e.g., PBS, pH 7.4) and assess thermal stability via differential scanning calorimetry (DSC) .
Q. What in vitro models are suitable for initial screening of its biological activity?
- Methodological Answer :
- Neuroprotective assays : Use primary neuronal cultures or SH-SY5Y cells treated with oxidative stress inducers (e.g., H₂O₂), followed by measurement of cell viability (MTT assay) and reactive oxygen species (ROS) levels .
- Cancer cell line screening : Test antiproliferative effects in HeLa or MCF-7 cells using IC₅₀ determination via flow cytometry or ATP-based luminescence assays .
Advanced Research Questions
Q. How can conflicting reports on its dual role in neurological disorders and cancer progression be resolved?
- Methodological Answer :
- Dose-response studies : Compare low-dose neuroprotective effects (0.1–10 µM) versus high-dose cytotoxicity (>50 µM) in co-culture models of neurons and cancer cells .
- Transcriptomic profiling : Perform RNA sequencing (RNA-seq) to identify pathway-specific responses (e.g., BDNF/TrkB in neurons vs. p53/PI3K in cancer cells) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Synthesize ester or amide derivatives to enhance lipophilicity and blood-brain barrier penetration .
- Pharmacokinetic (PK) analysis : Administer via intravenous (IV) or intraperitoneal (IP) routes in rodent models, followed by LC-MS/MS to measure plasma half-life and tissue distribution .
Q. How can researchers validate its proposed role as an endogenous metabolite in metabolic pathways?
- Methodological Answer :
- Isotope tracing : Use ¹³C-labeled this compound in cell cultures or animal models to track incorporation into kynurenine or GABA pathways via gas chromatography-mass spectrometry (GC-MS) .
- Knockout models : Employ CRISPR/Cas9 to silence putative biosynthetic enzymes (e.g., IDO1 or TDO2) and measure metabolite depletion via targeted metabolomics .
Q. What computational approaches predict its interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to NMDA receptors or phosphodiesterases, prioritizing residues with high binding affinity (ΔG < −7 kcal/mol) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
Q. Data Contradiction and Reproducibility
Q. How to address variability in reported IC₅₀ values across cancer studies?
- Methodological Answer :
- Standardize assay conditions : Control for cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and oxygen levels (normoxia vs. hypoxia) .
- Cross-laboratory validation : Collaborate with independent labs to replicate results using identical compound batches (e.g., ≥98% purity by HPLC) .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-4-(2-aminophenyl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14) |
InChI Key |
HUVMWNQIWCGVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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